![molecular formula C7H16ClO2P B14614792 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane CAS No. 59274-31-6](/img/structure/B14614792.png)
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane is an organophosphorus compound characterized by the presence of a chloro(ethoxy)phosphoryl group attached to a 3-methylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane typically involves the reaction of 3-methylbutanol with phosphorus oxychloride and ethanol under controlled conditions. The reaction proceeds as follows:
Step 1: 3-methylbutanol is reacted with phosphorus oxychloride to form an intermediate chlorophosphate.
Step 2: The intermediate is then treated with ethanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Large-scale mixing: of 3-methylbutanol and phosphorus oxychloride in a reactor.
Controlled addition: of ethanol to the reaction mixture.
Purification: of the final product through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phosphates.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The phosphoryl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium hydroxide in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of phosphates or phosphonates.
Elimination: Formation of alkenes.
Oxidation: Formation of phosphoric acids.
Reduction: Formation of phosphines.
Applications De Recherche Scientifique
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biochemical Research: Employed in the study of phosphoryl group interactions and enzyme mechanisms.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and pesticides.
Mécanisme D'action
The mechanism of action of 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane involves its interaction with nucleophiles and bases. The chloro group is a good leaving group, making the compound reactive towards nucleophilic substitution and elimination reactions. The phosphoryl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl chlorophosphate: Similar structure but with ethyl groups instead of the 3-methylbutane backbone.
Dimethyl chlorophosphate: Contains methyl groups instead of ethyl or 3-methylbutane groups.
Triethyl phosphate: Lacks the chloro group but has three ethyl groups attached to the phosphoryl group.
Uniqueness
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane is unique due to its specific combination of a chloro(ethoxy)phosphoryl group with a 3-methylbutane backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and biochemical research.
Propriétés
Numéro CAS |
59274-31-6 |
|---|---|
Formule moléculaire |
C7H16ClO2P |
Poids moléculaire |
198.63 g/mol |
Nom IUPAC |
1-[chloro(ethoxy)phosphoryl]-3-methylbutane |
InChI |
InChI=1S/C7H16ClO2P/c1-4-10-11(8,9)6-5-7(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
KCMXDDJXTCDOAY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


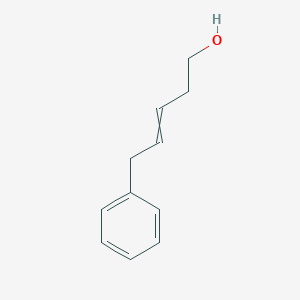
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
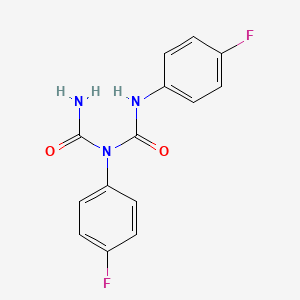

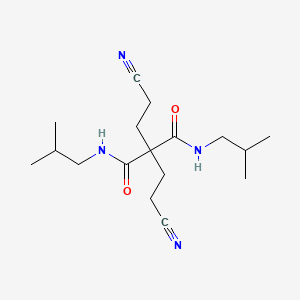
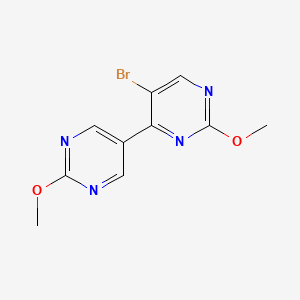
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
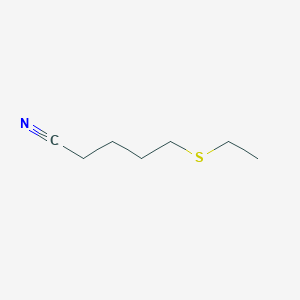
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
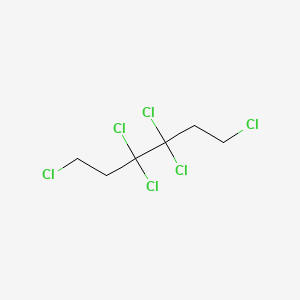
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
